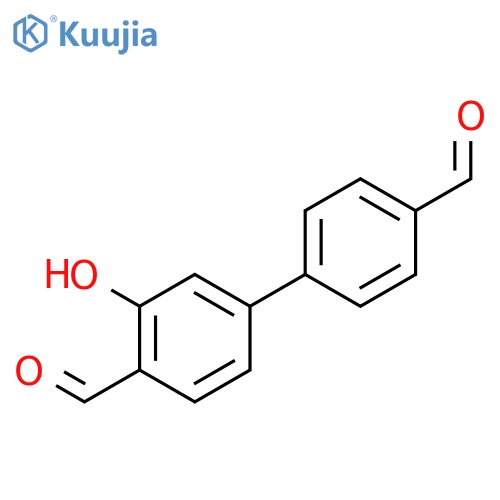

Cas no 1261930-12-4 (5-(4-Formylphenyl)-2-formylphenol)

1261930-12-4 structure

商品名:5-(4-Formylphenyl)-2-formylphenol

CAS番号:1261930-12-4

MF:C14H10O3

メガワット:226.227404117584

MDL:MFCD18314631

CID:2764192

PubChem ID:53220306

5-(4-Formylphenyl)-2-formylphenol 化学的及び物理的性質

名前と識別子

-

- 4-(4-formylphenyl)-2-hydroxybenzaldehyde

- 5-(4-FORMYLPHENYL)-2-FORMYLPHENOL;

- SCHEMBL3364194

- CS-0379333

- MFCD18314631

- 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde

- 5-(4-FORMYLPHENYL)-2-FORMYLPHENOL

- YSZC1966

- 3-HYDROXY-[1,1'-BIPHENYL]-4,4'-DICARBALDEHYDE

- H27371

- 1261930-12-4

- DTXSID00685053

- 5-(4-Formylphenyl)-2-formylphenol

-

- MDL: MFCD18314631

- インチ: InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-9,17H

- InChIKey: KOBYWILPDWAYHS-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 226.06300

- どういたいしつりょう: 226.062994177Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

- PSA: 54.37000

- LogP: 2.68420

5-(4-Formylphenyl)-2-formylphenol セキュリティ情報

5-(4-Formylphenyl)-2-formylphenol 税関データ

- 税関コード:2912499000

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

5-(4-Formylphenyl)-2-formylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB320696-5 g |

5-(4-Formylphenyl)-2-formylphenol, 95%; . |

1261930-12-4 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| TRC | F701340-100mg |

5-(4-Formylphenyl)-2-formylphenol |

1261930-12-4 | 100mg |

$178.00 | 2023-05-18 | ||

| A2B Chem LLC | AE62447-250mg |

5-(4-Formylphenyl)-2-formylphenol |

1261930-12-4 | ≥ 96 % | 250mg |

$405.00 | 2024-04-20 | |

| A2B Chem LLC | AE62447-1g |

5-(4-Formylphenyl)-2-formylphenol |

1261930-12-4 | ≥ 96 % | 1g |

$850.00 | 2024-04-20 | |

| TRC | F701340-25mg |

5-(4-Formylphenyl)-2-formylphenol |

1261930-12-4 | 25mg |

$75.00 | 2023-05-18 | ||

| TRC | F701340-50mg |

5-(4-Formylphenyl)-2-formylphenol |

1261930-12-4 | 50mg |

$115.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1450003-1g |

3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde |

1261930-12-4 | 95+% | 1g |

¥3204.00 | 2024-08-09 | |

| TRC | F701340-250mg |

5-(4-Formylphenyl)-2-formylphenol |

1261930-12-4 | 250mg |

$305.00 | 2023-05-18 | ||

| abcr | AB320696-5g |

5-(4-Formylphenyl)-2-formylphenol, 95%; . |

1261930-12-4 | 95% | 5g |

€1159.00 | 2025-02-22 | |

| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL436688-1g |

5-(4-ForMylphenyl)-2-forMylphenol |

1261930-12-4 | 95% | 1g |

¥2200 | 2023-11-08 |

5-(4-Formylphenyl)-2-formylphenol 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

1261930-12-4 (5-(4-Formylphenyl)-2-formylphenol) 関連製品

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261930-12-4)5-(4-Formylphenyl)-2-formylphenol

清らかである:99%

はかる:1g

価格 ($):207.0